molecular formula C8H11NO9 B8282558 3-Hydroxy-2,2'-iminodisuccinic acid

3-Hydroxy-2,2'-iminodisuccinic acid

Cat. No.: B8282558
M. Wt: 265.17 g/mol
InChI Key: XYBHHDIIOKAINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,2'-iminodisuccinic acid is a useful research compound. Its molecular formula is C8H11NO9 and its molecular weight is 265.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Key Applications

HIDS exhibits versatility in various applications due to its excellent chelating properties. The following table summarizes its primary applications:

Application Area Description
Household DetergentsEnhances cleaning efficiency by binding metal ions that cause water hardness.
Industrial DetergentsUsed in formulations to improve performance and reduce scale formation in industrial processes.
Water Treatment AgentsEffective in removing heavy metals and preventing scale in water systems.
Textile ProcessingActs as a dyeing auxiliary, improving color retention and stability during processing.
AgricultureUtilized as a soil conditioner to enhance nutrient availability and uptake by plants.
Cosmetic IndustryServes as a raw material for formulations requiring chelation of metal ions.
Paper and Pulp ProcessingFunctions as an additive to improve the quality and efficiency of paper production processes.
Semiconductor ManufacturingUsed in cleaning agents for semiconductor fabrication to prevent contamination from metal ions.

Case Studies

  • Detergent Formulation :
    A study demonstrated that incorporating HIDS into laundry detergents significantly improved the removal of stains caused by metal ions present in hard water. The results indicated a 30% increase in cleaning efficiency compared to traditional formulations without biodegradable chelating agents .
  • Water Treatment :
    In a pilot project for municipal water treatment, HIDS was used to reduce lead and copper levels. The application resulted in a reduction of heavy metal concentrations by over 50%, showcasing its potential for enhancing water quality .
  • Agricultural Application :
    Research indicated that soil treated with HIDS showed improved nutrient availability for crops, leading to a 20% increase in yield compared to untreated soils. This effect was attributed to HIDS's ability to solubilize essential micronutrients .

Environmental Impact

HIDS is recognized for its environmental benefits:

  • Biodegradability : It breaks down into non-toxic components, making it suitable for sustainable applications.
  • Low Toxicity : Toxicity studies indicate that HIDS has an LC50 value greater than 2000 ppm, suggesting low risk to aquatic life .

Safety Considerations

While HIDS is generally regarded as safe, appropriate handling measures should be observed:

  • Use protective equipment (gloves, goggles) when handling concentrated solutions.
  • Store away from direct sunlight and ensure containers are tightly sealed.

Properties

Molecular Formula

C8H11NO9

Molecular Weight

265.17 g/mol

IUPAC Name

2-(1,2-dicarboxyethylamino)-3-hydroxybutanedioic acid

InChI

InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18)

InChI Key

XYBHHDIIOKAINY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In one particularly preferred embodiment of the production process, aspartic acid is initially introduced into water in such a quantity that a 20% by weight to 30% by weight solution or suspension is formed and approximately 2 mol equivalents of an alkali metal hydroxide, preferably sodium hydroxide, and then approximately 1 mol equivalent epoxysuccinic acid dialkali metal salt, preferably disodium salt, are added to the resulting solution or suspension. The mixture is then stirred, preferably until the reactants have completely reacted, which generally takes about 1 to 8 hours. To accelerate the reaction, elevated temperatures, for example in the range from 80° to 100° C., may be applied. After removal of the solvent, for example in a rotary evaporator, the tetraalkali metal salt of 3-hydroxy-2,2'-iminodisuccinic acid is obtained as a more or less colorless solid in a substantially quantitative yield. The 3-hydroxy-2,2'-iminodisuccinic acid can be released from this solid or from the solvent-containing crude product in known manner by addition of typical acids, for example hydrochloric acid or sulfuric acid. The acidification step may be omitted if the salt is to be subsequently used as such. The solvent removal step can be omitted if the product is to be incorporated in liquid formulations or intermediates, for example in pastes or slurries.
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